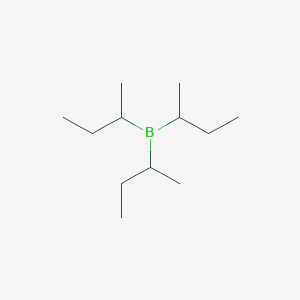

Tri-sec-butylborane

描述

Tri-sec-butylborane, with the chemical formula C12H27B, is a colorless liquid known for its applications in organic synthesis It is characterized by its boron and alkyl functional groupsThis compound is highly reactive and should be handled with caution due to its pyrophoric nature .

准备方法

Synthetic Routes and Reaction Conditions: Tri-sec-butylborane can be synthesized through the reaction of borane with sec-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:

BH3+3sec-C4H9Li→(sec-C4H9)3B+3LiH

Industrial Production Methods: In industrial settings, this compound is often produced in solution form, such as in tetrahydrofuran (THF), to stabilize the compound and facilitate its handling. The production involves similar synthetic routes but on a larger scale, with stringent controls to ensure safety and purity .

Types of Reactions:

Reduction: this compound is a potent reducing agent. It can reduce various functional groups, including carbonyl compounds, to their corresponding alcohols.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Oxidation: Although less common, this compound can undergo oxidation to form boronic acids or borates.

Common Reagents and Conditions:

Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in an inert solvent like THF at low temperatures.

Substitution: Reagents such as halides or other electrophiles can be used, often in the presence of a base to facilitate the reaction.

Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used under controlled conditions to prevent over-oxidation.

Major Products:

Reduction: Alcohols

Substitution: Various substituted boranes

Oxidation: Boronic acids or borates

科学研究应用

Polymerization Initiator

Radical Polymerization

Tri-sec-butylborane is widely used as a radical initiator in polymerization reactions. It can initiate free-radical polymerization processes when exposed to oxygen or peroxygen compounds, leading to the formation of crosslinked polymeric materials. The mechanism involves the generation of free radicals from this compound upon interaction with oxygen, which subsequently react with ethylenically unsaturated compounds to form polymers .

Table 1: Comparison of Polymerization Initiators

| Initiator Type | Activation Energy (kcal/mol) | Reaction Medium |

|---|---|---|

| This compound | 4 | Tetrahydrofuran |

| Benzoyl Peroxide | 26-33 | Various |

| Azobis-isobutyronitrile | 15-26 | Various |

Case Study: Copolymerization

In a study involving the copolymerization of methyl methacrylate using this compound as an initiator, it was found that the reaction conditions significantly influenced the molecular weight and properties of the resulting polymers. The use of this compound allowed for controlled polymerization, yielding polymers with desirable characteristics for potential applications in coatings and adhesives .

Synthetic Organic Chemistry

This compound serves as a reagent in various organic transformations, including reductions and functional group modifications. Its ability to form stable complexes with other reagents makes it a valuable tool in synthetic pathways.

Reduction Reactions

this compound has been employed in stereoselective reductions, such as the reduction of ketones to alcohols. For instance, lithium tri-sec-butylborodeuteride, derived from this compound, was used to achieve high stereoselectivity in the reduction of cyclohexanones .

Table 2: Stereoselectivity Outcomes

| Reaction Type | Product Type | Stereoselectivity (%) |

|---|---|---|

| Reduction of Cyclohexanones | Axial Alcohols | 89 |

| Reduction with NaBD4/CeCl3 | Equatorial Alcohols | Major product |

Environmental Stability Studies

Research into the stability of this compound under various environmental conditions has revealed its behavior in the presence of moisture and oxygen. Understanding these interactions is crucial for optimizing its use in industrial applications, particularly in adhesive formulations where stability and performance are critical.

作用机制

The mechanism of action of tri-sec-butylborane involves the transfer of hydride ions (H-) from the boron atom to the substrate. This hydride transfer is facilitated by the electron-deficient nature of the boron atom, which makes it a strong reducing agent. The molecular targets include carbonyl compounds, which are reduced to alcohols through this mechanism. The pathways involved typically include the formation of a boron-substrate complex, followed by hydride transfer and subsequent product release .

相似化合物的比较

Tri-n-butylborane: Similar in structure but with n-butyl groups instead of sec-butyl groups.

Triethylborane: Contains ethyl groups instead of butyl groups.

Triisopropylborane: Contains isopropyl groups instead of butyl groups.

Comparison:

Reactivity: Tri-sec-butylborane is more reactive than tri-n-butylborane due to the steric hindrance provided by the sec-butyl groups, which makes it more selective in certain reactions.

Stability: this compound is less stable than triethylborane and triisopropylborane, requiring careful handling and storage.

Applications: While all these compounds are used as reducing agents, this compound is particularly favored in reactions requiring high selectivity and reactivity

生物活性

Tri-sec-butylborane, a boron-containing compound, is primarily recognized for its utility as a reducing agent in organic synthesis. Its biological activity, however, extends beyond synthetic applications, influencing various biochemical pathways and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications in biochemical research.

Hydride Donor Properties

this compound acts as a potent hydride donor. It facilitates the reduction of carbonyl compounds to alcohols by donating hydride ions () to the carbonyl carbon. This reaction is crucial in organic chemistry and has significant implications in biological systems where such reductions are essential for metabolic processes .

Biochemical Pathways

The compound's ability to reduce ketones impacts various metabolic pathways. For instance, it has been employed in the diastereoselective reduction of cyclic ketones, which is important for synthesizing biologically active molecules . Moreover, the reduction reactions catalyzed by this compound can influence enzyme activities and cellular signaling pathways, affecting gene expression and overall cellular metabolism .

Pharmacokinetics

Stability and Sensitivity

this compound is sensitive to air and moisture, which can affect its stability and efficacy in biological contexts. In laboratory settings, it is often used in anhydrous solvents like tetrahydrofuran (THF) to maintain its reactivity. Understanding its pharmacokinetics is crucial for optimizing its use in biological applications.

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. At low concentrations, it can effectively reduce target substrates without significant toxicity. However, higher concentrations may lead to adverse effects due to excessive reduction or interaction with cellular components .

Case Study 1: Stereoselective Reductions

A study demonstrated the use of lithium tri-sec-butylborohydride (a derivative) for the stereoselective reduction of ketones to alcohols. The results indicated high selectivity ratios when optimized conditions were applied (Table 1). This application showcases its potential in synthesizing complex organic molecules with biological relevance.

| Experiment | LiAlD4 Concentration (mmol/mL) | Methanol:this compound Ratio | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | 0.88 | 3:1.1 | 80 | 89:11 |

| 2 | 0.88 | 3:1.2 | 100 | Optimal |

Case Study 2: Cellular Effects

Research on the cellular effects of this compound revealed its influence on gene expression related to inflammatory responses. In LPS-stimulated cells, this compound modulated the expression of pro-inflammatory markers such as TNFα and Cox2, highlighting its potential role in inflammatory pathways .

化学反应分析

Reduction Reactions

Tri-sec-butylborane serves as a precursor to potent reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride) . This derivative demonstrates exceptional stereoselectivity in ketone reductions:

- Cyclohexanone reduction yields axial alcohols with 89% selectivity, surpassing NaBH₄/CeCl₃ (equatorial preference) .

- Mechanism : Hydride transfer occurs via a six-membered transition state, where steric bulk directs attack to the less hindered face .

Table 1: Stereoselectivity in Cyclohexanone Reductions

| Reagent | Product | Selectivity (%) |

|---|---|---|

| L-Selectride | Axial alcohol | 89 |

| NaBD₄/CeCl₃ | Equatorial alcohol | 82 |

| BH₃·THF | Mixed | <50 |

Isomerization and Thermal Decomposition

This compound undergoes temperature-dependent isomerization and decomposition:

- Isomerization : At 100–175°C, catalyzed by diborane, it converts to tri-n-butylborane .

- Decomposition : Above 110°C, retro-hydroboration yields sec-butylborane and butene . At 300°C, cyclic boranes form via alkyldiborane intermediates .

Key Conditions :

- Isomerization: 100–175°C, trace B₂H₆ .

- Decomposition: 110°C (butene release) or 300°C (cyclic products) .

Polymerization Initiator

This compound acts as a radical initiator in vinyl polymerizations:

- Mechanism : Reacts with oxygen to generate free radicals, initiating chain growth .

- Efficiency : Lower activation energy (Eₐ = 4 kcal/mol) vs. benzoyl peroxide (26–33 kcal/mol) .

Table 2: Polymerization Initiator Comparison

| Initiator | Eₐ (kcal/mol) | Reaction Medium |

|---|---|---|

| This compound/O₂ | 4 | THF |

| Benzoyl peroxide | 26–33 | Various |

| AIBN | 15–26 | Various |

Hydroboration and Cross-Coupling

This compound participates in hydroboration and cross-coupling reactions:

- Hydroboration : Adds to alkenes regioselectively, favoring anti-Markovnikov products . Steric hindrance limits reactivity with tetrasubstituted alkenes .

- Suzuki-Miyaura Coupling : Transmetallation with palladium catalysts forms C–C bonds, though hindered substrates may require optimized ligands .

Oxidation and Hydrolysis

- Oxidation : Air exposure converts this compound to borinic acid (R₂BOH) and eventually boronic acid (RB(OH)₂) .

- Hydrolysis : Reacts with water to form sec-butane and boric acid, though mineral acids (e.g., HBr) yield di-sec-butylborinic acid .

Reaction Example :

Radical Reactions

In the presence of oxygen, this compound generates radicals for:

- Allylic alkylation : Forms unsaturated aldehydes/alcohols .

- Cis-addition : Adds C–H bonds of pyrroles/thiophenes to alkynes .

Case Study : Copolymerization of methyl methacrylate yields polymers with controlled molecular weights (Mw = 50–100 kDa) for coatings/adhesives .

Coordination Chemistry

This compound forms complexes with Lewis bases (e.g., THF, amines), stabilizing reactive intermediates:

属性

IUPAC Name |

tri(butan-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPAWYWJNZDARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)CC)(C(C)CC)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883646 | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1113-78-6 | |

| Record name | Tris(1-methylpropyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-sec-butylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tri-sec-butylborane in epoxide ring-opening reactions?

A1: this compound acts as an organyl group transfer agent in epoxide ring-opening reactions via an electrochemical method. [] This approach offers an alternative to traditional Grignard reagents and allows for the synthesis of secondary and tertiary alcohols. The regioselectivity of the ring opening is influenced by factors such as the choice of cathode material and the presence of Lewis acids like Boron trifluoride etherate. []

Q2: How does this compound contribute to the synthesis of α-D-Ribofuranosides?

A2: While not directly involved in the final synthesis, this compound plays a crucial role in preparing a key intermediate. It replaces Triphenylborane in a specific reaction step, highlighting its versatility in synthetic procedures. [] The resulting 3-Methylpentynyl Ether intermediate is characterized by specific spectroscopic data, including ¹H NMR and mass spectrometry. []

Q3: Can this compound facilitate the formation of Tin-Tin bonds?

A3: Yes, this compound, specifically the BsBu3 generated during hydride delivery from reagents like Lithium tri-sec-butylborohydride, catalyzes the dehydrocoupling of Tin(II) hydrides. [] This process leads to the formation of distannynes with the release of Hydrogen gas. Density functional theory (DFT) calculations support this catalytic role, demonstrating that BsBu3 coordination to the Tin-Hydride bond creates an electrophilic Tin center, facilitating nucleophilic attack and subsequent Sn-Sn bond formation. []

Q4: What influence does this compound have on the polymerization of Dienyltriphenylarsonium Ylides?

A4: this compound, along with other Trialkylboranes, acts as an initiator in the polymerization of Dienyltriphenylarsonium Ylides, leading to the formation of C5-polymers. [] The steric hindrance of this compound, compared to less bulky initiators, favors the formation of C5 repeating units, leading to polymers with a higher percentage of these units. [] The polymerization mechanism, studied through ¹¹B NMR and DFT calculations, confirms the role of this compound in this process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。